1-(Benzenesulfonyl)-3-bromo-2-phenyl-1H-indole
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Overview
Description
1-(Benzenesulfonyl)-3-bromo-2-phenyl-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a benzenesulfonyl group, a bromine atom, and a phenyl group attached to the indole core, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-bromo-2-phenyl-1H-indole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline derivatives.
Sulfonylation: The brominated indole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-bromo-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophiles or coupling partners used.
Scientific Research Applications
1-(Benzenesulfonyl)-3-bromo-2-phenyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-bromo-2-phenyl-1H-indole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for cancer therapy and anti-inflammatory drugs.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-3-bromo-2-phenyl-1H-indole can be compared with other indole derivatives:
Properties
CAS No. |
88207-50-5 |
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Molecular Formula |
C20H14BrNO2S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-2-phenylindole |
InChI |
InChI=1S/C20H14BrNO2S/c21-19-17-13-7-8-14-18(17)22(20(19)15-9-3-1-4-10-15)25(23,24)16-11-5-2-6-12-16/h1-14H |
InChI Key |
UKWCCEVSEAITBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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